8-Bromoquinoline-5-carbonitrile
Overview
Description
8-Bromoquinoline-5-carbonitrile: is a brominated derivative of quinoline with a carbonitrile group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives.
Reaction Conditions: The bromination of quinoline is usually carried out using bromine in the presence of a catalyst such as ferric chloride (FeCl₃). The carbonitrile group can be introduced through subsequent reactions involving cyanation agents.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, yielding 8-hydroxyquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroxyquinoline Derivatives: Resulting from reduction reactions.
Nucleophilic Substitution Products: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: 8-Bromoquinoline-5-carbonitrile is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. Industry: It is employed in the synthesis of dyes, food colors, and pH indicators.
Mechanism of Action
The mechanism by which 8-Bromoquinoline-5-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the carbonitrile group.
Quinoline: The parent compound without bromination or carbonitrile modification.
8-Chloroquinoline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 8-Bromoquinoline-5-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
8-bromoquinoline-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRRWSXYCJIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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